REACTION_CXSMILES
|
[C:1](#[N:5])[CH2:2][C:3]#[N:4].[N-:6]([C:9]#[N:10])[C:7]#[N:8].[Na+].CN(C)C=O>CC(O)CC>[NH2:8][C:7]([NH:6][C:9]#[N:10])=[C:2]([C:1]#[N:5])[C:3]#[N:4] |f:1.2|
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
C(CC#N)#N
|
Name
|
sodium dicyanamide
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
[N-](C#N)C#N.[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
168 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The stirred mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
then cooled to about room temperature
|
Type
|
TEMPERATURE
|
Details
|
the stirred mixture is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The solids are filtered
|
Type
|
WASH
|
Details
|
washed with 2-butanol
|
Type
|
CUSTOM
|
Details
|
dried overnight in a vacuum oven
|
Duration
|
8 (± 8) h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
NC(=C(C#N)C#N)NC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 59.7% | |
YIELD: CALCULATEDPERCENTYIELD | 85.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |